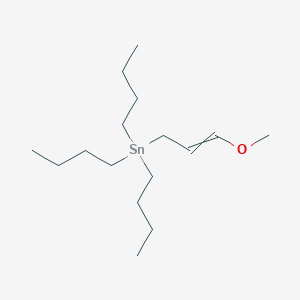
Bromo(1-phenylethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(1-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a bromo group and a 1-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(1-phenylethyl)mercury typically involves the reaction of phenylethyl bromide with mercuric acetate in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate complex, which subsequently undergoes a substitution reaction to yield the desired product. The reaction conditions generally require moderate temperatures and the presence of a catalyst to facilitate the formation of the organomercury bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bromo(1-phenylethyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom and affecting the compound’s reactivity.
Complexation Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as thiols, amines, and phosphines for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield various organomercury derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury atom. Complexation reactions produce coordination complexes with distinct structural and chemical properties.
科学研究应用
Bromo(1-phenylethyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound’s ability to form complexes with biological molecules makes it useful in studying biochemical processes and interactions.
Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in developing new drugs and diagnostic agents.
Industry: this compound is employed in various industrial processes, including catalysis and material science, due to its unique chemical properties.
作用机制
The mechanism of action of Bromo(1-phenylethyl)mercury involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The mercury atom can bind to nucleophilic sites on biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to Bromo(1-phenylethyl)mercury include other organomercury compounds such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used in various industrial applications and as a preservative in some pharmaceutical products.
Ethylmercury: Commonly found in antiseptics and vaccines.
Uniqueness
This compound is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group and the 1-phenylethyl moiety imparts distinct chemical properties, making it suitable for specialized research and industrial uses.
属性
CAS 编号 |
113540-55-9 |
|---|---|
分子式 |
C8H9BrHg |
分子量 |
385.65 g/mol |
IUPAC 名称 |
bromo(1-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.BrH.Hg/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1 |
InChI 键 |
HKRAVKZCBQRRDD-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=CC=CC=C1)[Hg]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


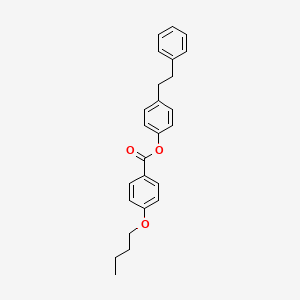

![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
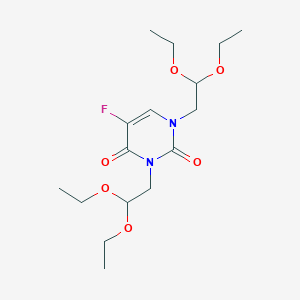
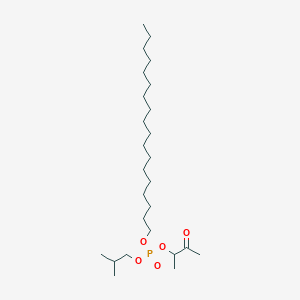
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

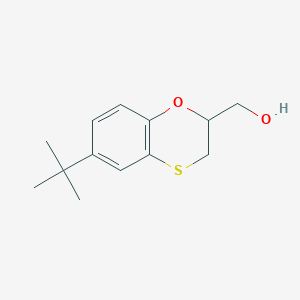
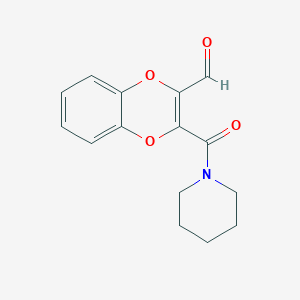

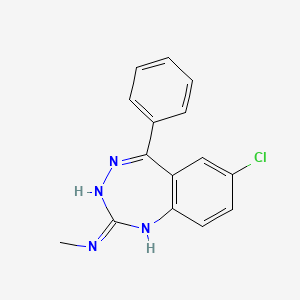
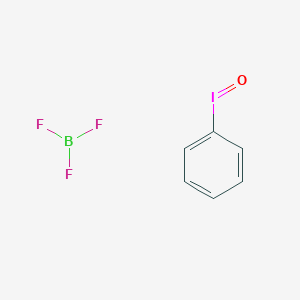
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
